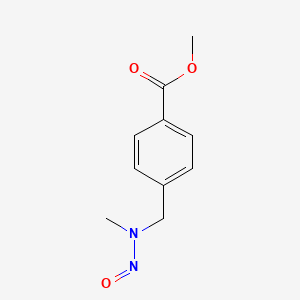
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine is a member of the N-nitrosamine family, which are compounds characterized by the presence of a nitroso group attached to an amine nitrogen. These compounds have garnered significant attention due to their potential carcinogenic properties and their presence in various industrial and pharmaceutical contexts .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-nitrosamines typically involves the nitrosation of secondary amines. One common method is the reaction of secondary amines with nitrous acid (HNO2) in an acidic environment. For N-Nitroso-N-(4-carbomethoxybenzyl)methylamine, the specific secondary amine precursor would be N-(4-carbomethoxybenzyl)methylamine .
Industrial Production Methods
Industrial production of N-nitrosamines often employs nitrosating agents such as sodium nitrite (NaNO2) in the presence of acids. The reaction conditions are carefully controlled to ensure the formation of the desired nitrosamine while minimizing the production of unwanted byproducts .
化学反応の分析
Types of Reactions
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro compounds.
Reduction: This can result in the cleavage of the N-NO bond, yielding secondary amines.
Substitution: The nitroso group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction typically produces secondary amines .
科学的研究の応用
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.
Biology: Research into its biological effects, particularly its potential carcinogenicity, is ongoing.
Medicine: It is studied for its potential impacts on human health, especially in the context of drug safety and environmental exposure.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes
作用機序
The mechanism by which N-Nitroso-N-(4-carbomethoxybenzyl)methylamine exerts its effects involves the formation of electrophilic species that can react with DNA. This reaction can lead to the formation of DNA adducts, which are critical in the process of carcinogenesis. The cytochrome P450 enzyme system is often involved in the metabolic activation of nitrosamines, leading to the formation of these reactive intermediates .
類似化合物との比較
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Uniqueness
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine is unique due to the presence of the carbomethoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nitrosamines and can affect its behavior in various chemical and biological contexts .
特性
CAS番号 |
98736-51-7 |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC名 |
methyl 4-[[methyl(nitroso)amino]methyl]benzoate |
InChI |
InChI=1S/C10H12N2O3/c1-12(11-14)7-8-3-5-9(6-4-8)10(13)15-2/h3-6H,7H2,1-2H3 |
InChIキー |
ZXALOXRONNZMDS-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(C=C1)C(=O)OC)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)
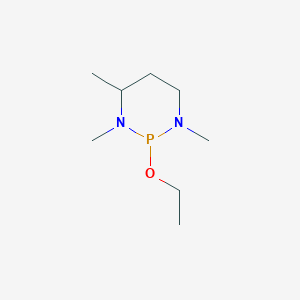
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)

![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
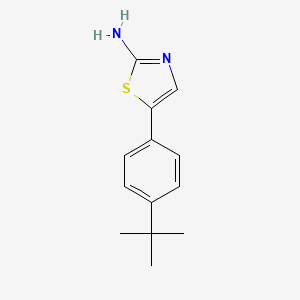
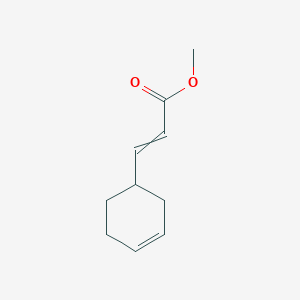
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
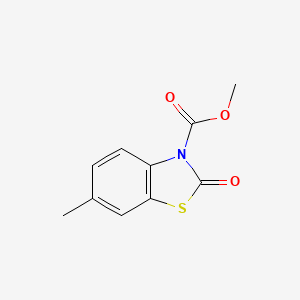
![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)
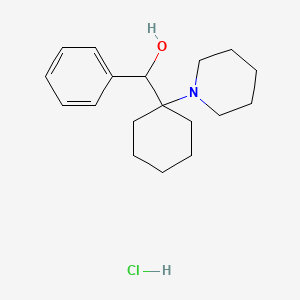
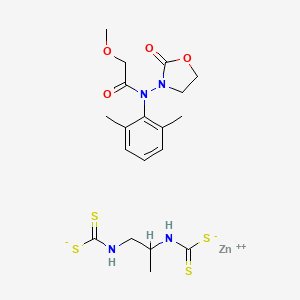

![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)
